molecular formula C7H12BrClO B3053079 2-Bromoheptanoylchloride CAS No. 50733-91-0

2-Bromoheptanoylchloride

Cat. No. B3053079
CAS RN: 50733-91-0
M. Wt: 227.52 g/mol
InChI Key: TYAKEAXQTLMUIS-UHFFFAOYSA-N
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Description

2-Bromoheptanoylchloride is an organic compound that belongs to the family of acyl chlorides. It is widely used in the field of scientific research due to its unique properties and applications.

Mechanism of Action

The mechanism of action of 2-Bromoheptanoylchloride involves the formation of covalent bonds with the target molecule. The acyl chloride group of 2-Bromoheptanoylchloride reacts with the nucleophilic group of the target molecule, resulting in the formation of a covalent bond. This covalent bond formation leads to the modification of the target molecule, which can result in changes in its biochemical and physiological properties.
Biochemical and Physiological Effects:
2-Bromoheptanoylchloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Bromoheptanoylchloride in lab experiments is its versatility. It can be used in a wide range of reactions and can be easily synthesized in the lab. However, one of the limitations of using 2-Bromoheptanoylchloride is its reactivity. It can react with a wide range of nucleophilic groups, which can make it difficult to control the reaction and obtain the desired product.

Future Directions

There are several future directions for the use of 2-Bromoheptanoylchloride in scientific research. One potential application is in the development of new drugs and pharmaceuticals. 2-Bromoheptanoylchloride can be used as a starting material in the synthesis of new compounds with potential therapeutic properties. Another potential application is in the field of materials science. 2-Bromoheptanoylchloride can be used in the synthesis of new materials with unique properties, such as self-healing materials and conductive polymers.
Conclusion:
In conclusion, 2-Bromoheptanoylchloride is a versatile and useful compound that has a wide range of applications in scientific research. Its unique properties and reactivity make it a valuable tool in organic synthesis, drug development, and materials science. With further research and development, it has the potential to lead to the discovery of new drugs and materials with important applications in medicine, industry, and technology.

Scientific Research Applications

2-Bromoheptanoylchloride is widely used in the field of scientific research due to its unique properties and applications. It is commonly used as a reagent in organic synthesis, specifically in the preparation of amides, esters, and other organic compounds. It is also used as a starting material in the synthesis of various drugs and pharmaceuticals.

properties

IUPAC Name

2-bromoheptanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrClO/c1-2-3-4-5-6(8)7(9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAKEAXQTLMUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616628
Record name 2-Bromoheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50733-91-0
Record name 2-Bromoheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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